molecular formula C12H10O4 B8571923 Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Cat. No. B8571923
M. Wt: 218.20 g/mol
InChI Key: ZEYOYRUFYAFJHE-UHFFFAOYSA-N
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Patent
US08937041B2

Procedure details

To a solution of benzofuran (0.250 mL, 2.32 mmol) in tetrahydrofuran (12.5 mL) stiffing at −100° C. (CO2, ether bath) was added n-BuLi (1.377 mL, 2.203 mmol, 1.6 M in hexanes). The reaction was stirred for 30 min (yellow color) and added dropwise via a canulated into a solution of diethyl oxalate (0.314 mL, 2.32 mmol) in tetrahydrofuran (7 mL) stiffing at −100° C. The reaction mixture was stirred for 1 h and then quenched with saturated aqueous ammonium chloride solution. The mixture was warmed to rt, diluted with dichloromethane, and washed with 0.1 N HCl. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluted with dichloromethane). The fractions containing the title compound were collected and repurified by flash chromatography on silica gel (25% acetone/hexane) to provide the title compound (ethyl 2-(benzofuran-2-yl)-2-oxoacetate, 237 mg, 47% yield).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.377 mL
Type
reactant
Reaction Step Three
Quantity
0.314 mL
Type
reactant
Reaction Step Four
Quantity
12.5 mL
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
47%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.C(=O)=O.[Li]CCCC.[C:18](OCC)(=[O:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]>O1CCCC1.CCOCC>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:18](=[O:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
O1C=CC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
1.377 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
0.314 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Five
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min (yellow color)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stiffing at −100° C.
ADDITION
Type
ADDITION
Details
added dropwise via
CUSTOM
Type
CUSTOM
Details
stiffing at −100° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
WASH
Type
WASH
Details
washed with 0.1 N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluted with dichloromethane)
ADDITION
Type
ADDITION
Details
The fractions containing the title compound
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
repurified by flash chromatography on silica gel (25% acetone/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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